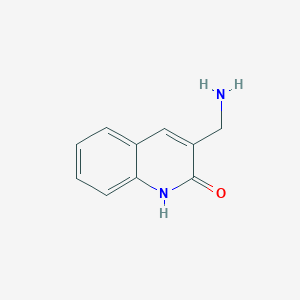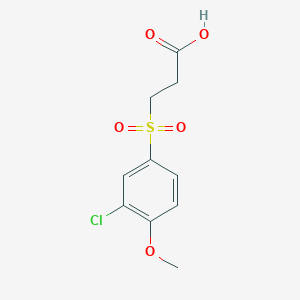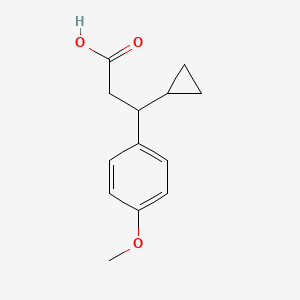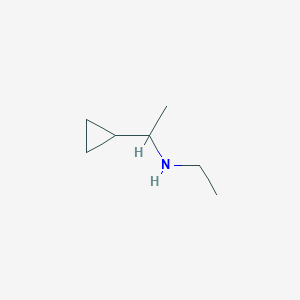
2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known as 4-methyl-3-aminophenoxy-1-piperazineethanone, is an organic compound that has recently been studied for its potential applications in the field of science. It is a heterocyclic compound with a seven-membered ring that contains an aminophenoxy group and a methyl piperazine group. This compound has been studied in various fields, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation and pain. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, and may also be beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone in laboratory experiments include its low cost and easy availability, as well as its potential for the synthesis of various compounds. Additionally, it has been studied for its potential as an insecticide, antimicrobial agent, anti-inflammatory agent, and potential treatment for Alzheimer's disease. However, there are some limitations to using this compound in laboratory experiments, such as its limited solubility and its potential to cause skin irritation.
Zukünftige Richtungen
The potential future directions for 2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone include further research into its potential as an insecticide, antimicrobial agent, anti-inflammatory agent, and potential treatment for Alzheimer's disease. Additionally, further research into its mechanism of action, as well as its potential side effects, could be beneficial. Additionally, further research into its potential applications in other fields, such as agriculture, could be beneficial. Finally, further research into its potential to be used as a starting material for the synthesis of other compounds could be beneficial.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-oneminophenoxy-1-piperazineethanone has been studied for its potential applications in the field of science. It has been used as a starting material for the synthesis of various compounds, such as piperazine derivatives, and has been studied for its potential as an insecticide. It has also been studied for its potential as an antimicrobial agent, as well as its potential to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(3-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-18-12-4-2-3-11(14)9-12/h2-4,9H,5-8,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKKOJWAHDMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one](/img/structure/B3033300.png)
![3-Amino-2-[(4-ethylphenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033301.png)
![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033302.png)

![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)


![6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033311.png)



![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033318.png)